2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide
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Description
“2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O5S. It is a benzamide derivative, which is a significant class of compounds in organic chemistry .
Synthesis Analysis
The synthesis of benzamide compounds like “this compound” often starts from 2,3-dimethoxybenzoic acid or similar compounds . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamide compounds, including “this compound”, can exhibit various chemical reactions. For instance, they can show antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
Inhibition of Carbonic Anhydrases
Research on sulfonamide derivatives, like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and 4-amino-N-(4-sulfamoylphenyl)benzamide, shows significant inhibitory activity against various carbonic anhydrase (CA) isoforms, including hCA I, II, IV, and VII. These enzymes are involved in critical physiological processes, and inhibitors can be explored for treating conditions like glaucoma, epilepsy, and certain types of tumors (Supuran, Maresca, Gregáň, & Remko, 2013; Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Synthesis and Characterization
The synthesis and characterization of novel compounds involving sulfonamide groups have been detailed, demonstrating their potential as scaffolds for the development of new inhibitors with specific activity against CA isoforms. These studies underline the importance of structure-activity relationships in designing effective inhibitors (Ulus et al., 2013; Remko, Kožíšek, Semanová, & Gregáň, 2010).
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-5-3-4-12(14(13)22-2)15(18)17-10-6-8-11(9-7-10)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMZEGLWAFVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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